SRT3190: An In-Depth Analysis of a Selective SIRT1 Activator
SRT3190: An In-Depth Analysis of a Selective SIRT1 Activator
Cambridge, MA – SRT3190 is a small molecule compound that has been identified as a selective activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and aging. While detailed public data on SRT3190 is limited, its mechanism of action is understood through its role as a SIRT1 activator and the established functions of this enzyme in various signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of SRT3190, drawing upon the well-established roles of SIRT1 and its downstream targets.
Core Mechanism: Allosteric Activation of SIRT1
SRT3190 functions as a sirtuin-activating compound (STAC). The primary mechanism of action for SRT3190 is the direct allosteric activation of the SIRT1 enzyme. This means that SRT3190 binds to a site on the SIRT1 protein distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This increased activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating their function and influencing a wide array of cellular processes.
Table 1: Potency and Selectivity of SRT3190
| Parameter | Value | Reference |
| EC50 for SIRT1 Activation | 0.16 μM | [1] |
| Selectivity vs. SIRT2 | >230-fold | [1] |
| Selectivity vs. SIRT3 | >230-fold | [1] |
Key Signaling Pathway: The SIRT1-PGC-1α Axis
A critical downstream pathway affected by SRT3190-mediated SIRT1 activation is the deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function, and its activity is tightly controlled by its acetylation status.
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In the acetylated state , PGC-1α activity is repressed.
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Upon deacetylation by SIRT1 , PGC-1α becomes activated and co-activates various transcription factors, leading to the expression of genes involved in mitochondrial respiration, fatty acid oxidation, and glucose metabolism.
This activation of the SIRT1-PGC-1α axis is central to the potential therapeutic effects of SRT3190 in metabolic diseases.
Experimental Protocols
While specific protocols for SRT3190 are not publicly available, the following methodologies are standard for assessing the activity of SIRT1 activators.
In Vitro SIRT1 Activity Assay
Objective: To determine the direct effect of SRT3190 on SIRT1 enzymatic activity.
Principle: This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT1. The deacetylation reaction is coupled to a developer that releases a fluorescent signal, which is proportional to SIRT1 activity.
Materials:
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Recombinant human SIRT1 enzyme
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Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT1 substrate)
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NAD+
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SRT3190 (or other test compounds)
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution
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96-well black microplate
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Plate reader with fluorescence detection capabilities
Procedure:
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Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
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Add varying concentrations of SRT3190 to the wells of the microplate.
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Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Stop the reaction and add the developer solution.
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Incubate for a further period (e.g., 15 minutes) at room temperature, protected from light.
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Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
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Calculate the percentage of SIRT1 activation relative to a vehicle control.
Cellular PGC-1α Acetylation Assay
Objective: To assess the ability of SRT3190 to induce the deacetylation of endogenous PGC-1α in a cellular context.
Principle: This protocol involves treating cells with SRT3190, followed by immunoprecipitation of PGC-1α and detection of its acetylation status by Western blotting.
Materials:
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Cell line expressing PGC-1α (e.g., HepG2, C2C12)
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Cell culture medium and reagents
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SRT3190
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Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
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Anti-PGC-1α antibody for immunoprecipitation
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Protein A/G agarose (B213101) beads
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Anti-acetylated-lysine antibody for Western blotting
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Secondary antibodies and ECL detection reagents
Procedure:
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Culture cells to a desired confluency.
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Treat cells with various concentrations of SRT3190 or vehicle for a specified duration.
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Lyse the cells and quantify total protein concentration.
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Incubate a portion of the cell lysate with an anti-PGC-1α antibody overnight at 4°C.
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Add protein A/G agarose beads to pull down the PGC-1α-antibody complex.
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Wash the beads to remove non-specific binding.
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Elute the immunoprecipitated proteins from the beads.
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Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation level of PGC-1α.
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Normalize the acetylated PGC-1α signal to the total immunoprecipitated PGC-1α.
Concluding Remarks
SRT3190 represents a targeted approach to modulating cellular metabolism and stress responses through the selective activation of SIRT1. Its mechanism of action, centered on the allosteric enhancement of SIRT1's deacetylase activity, places it as a tool for investigating the therapeutic potential of the SIRT1 pathway, particularly through the regulation of key metabolic regulators like PGC-1α. Further preclinical and clinical studies are necessary to fully elucidate the pharmacological profile and therapeutic efficacy of SRT3190 in various disease models. The experimental frameworks provided here serve as a foundation for the continued investigation of this and other SIRT1-activating compounds.
